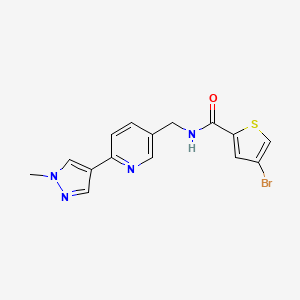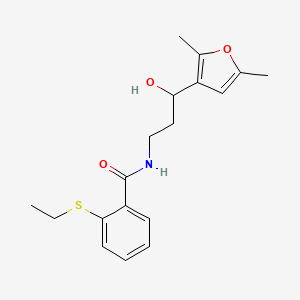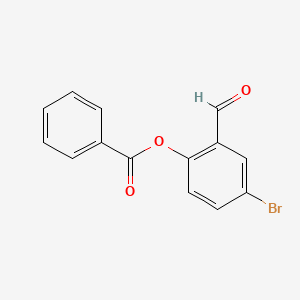
4-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a bromine atom, a pyrazole ring, a pyridine ring, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrazole and pyridine rings would likely result in these parts of the molecule being planar. The bromine atom would add significant weight to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced in a substitution reaction. The pyrazole and pyridine rings might undergo reactions at the carbon atoms adjacent to the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a bromine atom and multiple nitrogen-containing rings suggests that it would likely be relatively heavy and might have significant polarity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound likely shares synthesis methodologies and chemical properties with other heterocyclic compounds that feature bromo, pyrazole, pyridine, and thiophene moieties. The synthesis often involves multi-step reactions, including condensation, bromination, and coupling reactions, to incorporate the functional groups necessary for biological activity or chemical reactivity. For example, Rathod and Solanki (2018) discussed the synthesis of pyrimidine derivatives through a one-pot synthesis involving an aldehyde, diketo compound, and urea/thiourea based on the Biginelli reaction, indicating a method that could potentially apply to similar heterocyclic compounds (Rathod & Solanki, 2018).
Biological Activities
Compounds within this chemical framework often exhibit significant biological activities, such as antimicrobial, insecticidal, and fungicidal properties. For instance, Liu et al. (2018) synthesized novel anthranilic diamide derivatives containing pyridylpyrazole and reported modest insecticidal activities against the oriental armyworm, alongside favorable fungicidal activities against certain pathogens (Liu et al., 2018). These activities highlight the potential of such compounds in developing new agrochemicals and pharmaceutical agents.
Chemical Reactivity and Applications
The reactivity of such compounds towards various nucleophiles and their potential to form diverse heterocyclic derivatives is of significant interest. Mohareb et al. (2004) explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards different nitrogen nucleophiles to yield a variety of heterocyclic derivatives, showcasing the versatility of these compounds in synthetic chemistry (Mohareb et al., 2004).
Safety and Hazards
As with any chemical compound, handling “4-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could potentially include reactivity hazards due to the presence of the bromine atom .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects such as modulation of enzyme activity, alteration of signal transduction, and regulation of gene expression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound and its ultimate therapeutic efficacy .
Result of Action
Similar compounds have been reported to induce various biological responses, such as anti-inflammatory, antitumor, and antioxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .
Propiedades
IUPAC Name |
4-bromo-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4OS/c1-20-8-11(7-19-20)13-3-2-10(5-17-13)6-18-15(21)14-4-12(16)9-22-14/h2-5,7-9H,6H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRGQJDJCWCOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2630628.png)
![4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2630629.png)
![1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2630630.png)
![N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2630631.png)

![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2630634.png)






![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2630646.png)
![ETHYL 2-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2630648.png)
